
2-Chloro-6-isopropylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isopropylpyridin-3-ol is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .Chemical Reactions Analysis
Pyridinols, such as this compound, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2 g/cm^3 . It has a boiling point of 293.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学的研究の応用
2-Chloro-6-isopropylpyridin-3-ol has been used in a number of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. In particular, this compound has been used in the synthesis of a number of biologically active compounds such as anti-inflammatory agents and anticoagulants. It has also been used in studies of the mechanism of action of various drugs and in the development of new drugs.
作用機序
The mechanism of action of 2-Chloro-6-isopropylpyridin-3-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various other enzymes, including the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anticoagulant effects. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
実験室実験の利点と制限
2-Chloro-6-isopropylpyridin-3-ol has a number of advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is a chiral molecule, meaning that it is difficult to obtain a pure sample of either isomer. This can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-Chloro-6-isopropylpyridin-3-ol. In particular, further research could be conducted on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of other compounds and in the development of new drugs. Finally, further research could be conducted on its use in drug delivery systems and in the development of new drug delivery systems.
合成法
2-Chloro-6-isopropylpyridin-3-ol can be synthesized in a variety of ways, but the most common method is the Gomberg-Bachmann reaction. This reaction involves the reaction of a halogenated pyridine with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the halogen atom of the pyridine being replaced by the alkyl group of the alkyl halide. The reaction yields a racemic mixture of the two isomers of this compound.
特性
IUPAC Name |
2-chloro-6-propan-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNSRXCUDCHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

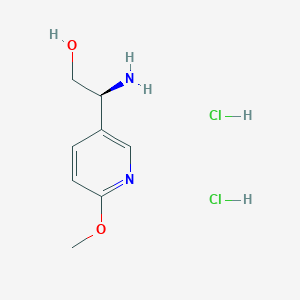
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)
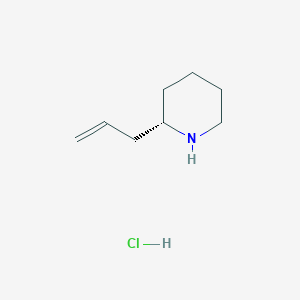


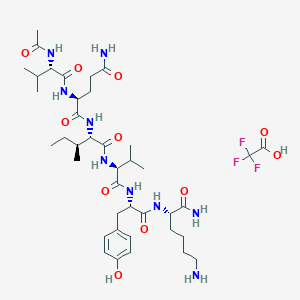
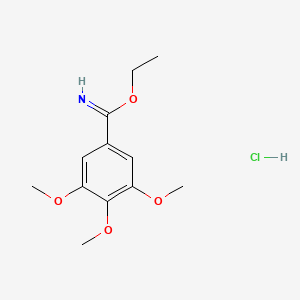

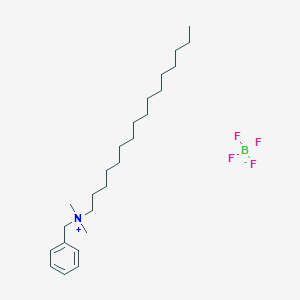

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

